Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-, also known as butylated hydroxyanisole (BHA), is an organic compound widely used as an antioxidant in food, cosmetics, and pharmaceuticals. It is a derivative of phenol, characterized by the presence of a tert-butyl group and an allyl group attached to the aromatic ring. This compound is known for its ability to prevent the oxidation of fats and oils, thereby extending the shelf life of products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Phenol+IsobutyleneAcid CatalystPhenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the continuous feeding of phenol and isobutylene into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Alcohols and phenols.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Scientific Research Applications
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Employed in studies related to oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative damage in cells.
Industry: Utilized as an antioxidant in the food industry to extend the shelf life of products by preventing rancidity.
Mechanism of Action
The antioxidant activity of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. The compound interacts with these radicals, forming stable, non-reactive products and interrupting the chain reactions that lead to oxidation.
Comparison with Similar Compounds
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- can be compared with other antioxidants such as:
Butylated hydroxytoluene (BHT): Similar in structure but with a methyl group instead of an allyl group.
Tocopherols (Vitamin E): Naturally occurring antioxidants with a different mechanism of action.
Ascorbic acid (Vitamin C): Water-soluble antioxidant with a different chemical structure.
Uniqueness
The uniqueness of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- lies in its combination of a tert-butyl group and an allyl group, which provides it with distinct antioxidant properties and makes it particularly effective in preventing the oxidation of fats and oils.
Conclusion
Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is a versatile compound with significant applications in various fields due to its antioxidant properties. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
23473-74-7 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-tert-butyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C13H18O/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14/h5,7-9,14H,1,6H2,2-4H3 |
InChI Key |
FRNWSIKJSAZPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.